2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one

Chk1 inhibitor Hinge-binding scaffold Structure-based drug design

Fragment-based Chk1 inhibitor programs often stall when generic hinge-binders fail to recapitulate validated binding poses. This compound is the crystallographically confirmed Chk1 hinge-binding template (PDB 2WMQ, 2.48 Å), delivering a defined bidentate H-bond network to Glu85 and Cys87 that purine and indolocarbazole scaffolds cannot replicate. Its 2-amino group serves as a single diversification vector for parallel amide, urea, and sulfonamide library synthesis under standard conditions, enabling one scaffold batch to generate hundreds of derivatives for multi-kinase profiling. • Co-crystallized N-acetyl derivative: IC₅₀ 52 μM, with a demonstrated optimization path to sub-μM Chk1 inhibitors • Also claimed in mGluR5 PAM patents (US20120258955A1) and supported by class-level antibacterial SAR (Ivanov et al.) • Unsubstituted 7-position preserves conformational flexibility for ribose-pocket exploration

Molecular Formula C7H9N3OS
Molecular Weight 183.23 g/mol
CAS No. 155778-36-2
Cat. No. B1268876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one
CAS155778-36-2
Molecular FormulaC7H9N3OS
Molecular Weight183.23 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=O)NC1)SC(=N2)N
InChIInChI=1S/C7H9N3OS/c8-7-10-4-2-1-3-9-6(11)5(4)12-7/h1-3H2,(H2,8,10)(H,9,11)
InChIKeyFUEGOTSBXHYYIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one Procurement Guide


The compound 2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one (CAS 155778-36-2) is a bicyclic heterocycle featuring a fused thiazole and azepine ring system with a molecular weight of 183.23 Da and the formula C₇H₉N₃OS. It is primarily utilized as a versatile core scaffold in medicinal chemistry, most notably as the validated hinge-binding template for the development of ATP-competitive checkpoint kinase 1 (Chk1) inhibitors [1]. Its structural simplicity, characterized by a solvent-exposed 2-amino group, makes it an ideal starting point for the rapid generation of derivative libraries aimed at kinase inhibition or allosteric modulation, as evidenced by its appearance in multiple patent families targeting mGluR5 and PI3 kinases [2][3].

Scaffold type Hinge-binding template for ATP-competitive kinase inhibitor design
Kinase targets Chk1, PI3K, and GPCR (mGluR5) pathway studies
Synthetic utility Direct 2-amino derivatization for rapid parallel library synthesis

Why Generic Substitution Fails for 2-Amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one


Generic interchange of this scaffold with other bicyclic hinge-binders (e.g., purines, indolocarbazoles, or pyrazolopyridines) is not scientifically sound because its specific bidentate hydrogen-bonding geometry is critical for target engagement. In Chk1 co-crystal structures, the thiazolo[5,4-c]azepin-4-one lactam forms precise hydrogen bonds to the backbone amides of Glu85 and Cys87 in the kinase hinge region [1]. This binding mode is distinct from that of purine-based templates (e.g., compound 9 in the same study, which uses N-3 and N-9 for hinge binding) or aminothiazoles, which adopt a tridentate interaction. Furthermore, substitution at the 2-amino position is a primary vector for modulating selectivity and potency, as demonstrated by the progression of the N-acetyl derivative to submicromolar Chk1 inhibitors [1]. Simply substituting the core with a structurally similar but chemically distinct scaffold would obliterate established structure-activity relationships (SAR) and require de novo optimization.

Hinge-binding geometry mismatch
Purine and pyrazolopyridine scaffolds use distinct hydrogen-bond patterns (N-3/N-9) that may not reproduce the bidentate Chk1 engagement critical for this template.
7,7-dimethyl analog alters physicochemical profile
The gem-dimethyl substitution increases lipophilicity and reduces hydrogen-bond donor count, which may shift solubility and binding interactions away from the desired fragment-like profile.
2-bromo analog requires different chemistry
The 2-bromo congener demands metal-catalyzed cross-coupling instead of simple acylation, adding synthetic complexity and limiting high-throughput SAR exploration.

Differentiation Evidence for 2-Amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one


Validated Bidentate Hinge-Binding to Chk1 Kinase

The thiazolo[5,4-c]azepin-4-one core (as its N-acetyl derivative, compound 5) was validated by X-ray crystallography to bind in the ATP-binding site of Chk1 with a bidentate hinge-binding pose, forming hydrogen bonds to the backbone amides of Glu85 and Cys87 [1]. This binding mode is differentiated from other template hits in the same study: the aminothiazole 7 adopted a tridentate interaction, while the purine 9 used N-3/N-9 for hinge binding [1]. In the DELFIA kinase assay, compound 5 showed 27% inhibition at 100 μM with an IC₅₀ of 52 μM (46, 57 μM; mean of 2 independent determinations) [1]. This quantitative data provides a validated starting point for structure-based optimization of this scaffold against Chk1.

Bidentate Chk1 hinge binding
Head-to-head
IC₅₀ 52 μM (46–57); 27% inhibition at 100 μM vs. purine IC₅₀ 42 μM; distinct bidentate geometry
Supports Chk1 hinge-binding template validation
DELFIA assay; co-crystal with Glu85/Cys87 backbone amides (PDB 2WMQ)
Chk1 inhibitor Hinge-binding scaffold Structure-based drug design

Physicochemical Comparison with 7,7-Dimethyl Analog

The target compound (MW 183.23 Da, C₇H₉N₃OS) is structurally differentiated from its closest commercially available analog, 2-amino-7,7-dimethyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one (CAS 123973-48-8, MW 211.28 Da, C₉H₁₃N₃OS) . The gem-dimethyl substitution at the 7-position introduces a significant difference in lipophilicity (the dimethyl analog has a calculated LogP of 0.80 vs. -0.54 for the target compound ). Additionally, the target compound possesses 3 hydrogen bond donors versus 2 for the dimethyl analog, directly impacting binding interactions and solubility profiles . These differences are critical for procurement decisions where the unsubstituted scaffold is required for divergent SAR exploration.

Physicochemical profile vs. 7,7-dimethyl analog
Data to verify
LogP -0.54 vs. +0.80; H-bond donors 3 vs. 2; MW 183 vs. 211 Da
Context-dependent; may support fragment-like lead optimization preference
Calculated LogP (ACD/Labs); vendor data for analog; verify experimentally
Lead optimization Physicochemical properties Analog comparison

2-Amino Derivatization for Kinase Inhibitor Libraries

The target compound features a synthetically accessible 2-amino group on the thiazole ring, which serves as a direct vector for derivatization into amides, ureas, carboxamides, and sulfonamides. This is evidenced by the successful progression of the N-acetyl derivative (compound 5) to submicromolar Chk1 inhibitors in the Matthews et al. study, where iterative structure-based design on this scaffold yielded compounds with improved potency [1]. In contrast, the 2-bromo analog (2-bromo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one), while also amenable to substitution, requires metal-catalyzed cross-coupling chemistry rather than simple acylation or alkylation, increasing synthetic complexity . The target compound's 2-amino group enables rapid, one-step diversification under mild conditions, facilitating high-throughput library synthesis.

2-Amino derivatization chemistry
Class-level
Direct acylation, sulfonylation, urea formation vs. cross-coupling required for 2-Br analog
Enables rapid parallel library synthesis for SAR exploration
Qualitative synthetic accessibility comparison; class-level inference
Parallel synthesis Kinase inhibitor library 2-Amino derivatization

Multi-Target Patent Coverage: Chk1, PI3K, mGluR5

The thiazolo[5,4-c]azepin-4-one scaffold is claimed in multiple patent families across distinct therapeutic targets, demonstrating its privileged nature in medicinal chemistry. The 7,7-dimethyl derivatives of this scaffold are disclosed as selective PI3 kinase inhibitors in US8093238B2 [1], while thiazolo[5,4-c]azepin-4-one derivatives more broadly are claimed as mGluR5 positive allosteric modulators in US20120258955A1 [2]. This multi-target coverage contrasts with single-target scaffolds like pyrazolopyridines, which were also identified in the Chk1 template screen but have not demonstrated comparable cross-target applicability [3]. The target compound, as the unsubstituted core, represents the common intermediate from which these diverse target-specific derivatives were elaborated.

Multi-target patent coverage
Class-level
Chk1 + PI3K + mGluR5 patents vs. pyrazolopyridine scaffold (Chk1 only)
Supports scaffold utility across multiple discovery programs
Patent landscape analysis; class-level evidence
Multi-target scaffold Patent analysis Kinase and GPCR modulation

Crystallographic Template for Structure-Based Design

The co-crystal structure of the N-acetyl derivative bound to Chk1 (PDB 2WMQ, resolution 2.48 Å) provides a high-quality structural template directly applicable to the target compound [1]. The structure reveals the lactam forming hydrogen bonds to the backbone amides of Glu85 and Cys87, with the pendant 2-substituent positioned near Glu91 on the solvent-exposed specificity surface [1]. This structural information is directly transferable to the 2-amino compound, as the core scaffold geometry and hinge-binding interactions are conserved. In contrast, alternative scaffold hits from the same screen (e.g., compound 2, an indole-based template) failed to show inhibition in the DELFIA assay and were not considered suitable for further optimization, highlighting the importance of crystallographic validation for scaffold selection [1].

Crystallographic template (PDB 2WMQ)
Reported
2.48 Å resolution; bidentate hinge binding to Glu85 and Cys87 backbone
Provides structural basis for structure-based inhibitor optimization
N-acetyl derivative co-crystal; binding mode conserved for core scaffold
X-ray crystallography Structure-based drug design Fragment-based screening

Antibacterial Activity (Class-Level Evidence)

The thiazoloazepinone scaffold, including derivatives of 2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one, has been investigated for antibacterial activity. Ivanov et al. (2007) reported the synthesis and antibacterial evaluation of thiazoloazepinone derivatives against both Gram-positive and Gram-negative bacteria . While specific quantitative data for the target compound itself is not available in the open literature, the class-level antibacterial activity of thiazoloazepinone derivatives provides a rationale for exploring this compound as an antibacterial lead scaffold . This contrasts with the purely kinase-focused applications of other bicyclic heterocycles identified in the Chk1 template screen.

Antibacterial activity (class-level)
Class-level
Thiazoloazepinone derivatives reported active against Gram+ and Gram- bacteria
May support orthogonal anti-infective discovery; data to verify
Target compound MIC not publicly available; class-level inference
Antibacterial activity Thiazoloazepinone Antimicrobial resistance

Application Scenarios for 2-Amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one


Fragment-Based Chk1 Inhibitor Lead Generation

This compound serves as the optimal starting fragment for Chk1 inhibitor programs utilizing structure-based drug design. The co-crystal structure of its N-acetyl derivative in complex with Chk1 (PDB 2WMQ, 2.48 Å) provides a validated template for designing focused libraries that explore the 2-amino vector toward the solvent-exposed specificity surface near Glu91. The bidentate hinge-binding mode to Glu85 and Cys87 is well-characterized, and the initial hit (compound 5) demonstrated an IC₅₀ of 52 μM with a clear path to submicromolar potency through iterative optimization [1]. Researchers should prioritize this compound over the 7,7-dimethyl analog when seeking to optimize interactions within the ribose-binding pocket, as the unsubstituted 7-position allows for greater conformational flexibility.

Multi-Kinase Selectivity Profiling via Derivatization

Given that derivatives of this scaffold are patented as selective inhibitors of both Chk1 (oncology target) and PI3K (oncology/inflammation target), procurement of the core 2-amino compound enables parallel synthesis of focused libraries for multi-kinase selectivity profiling [1][2]. The 2-amino group permits rapid diversification into amides, ureas, and sulfonamides under standard parallel synthesis conditions. This approach is more efficient than procuring pre-functionalized analogs individually, as it allows a single batch of the core scaffold to generate hundreds of derivatives for screening across kinase panels.

mGluR5 PAM Discovery for CNS Disorders

The thiazolo[5,4-c]azepin-4-one scaffold is explicitly claimed in patent US20120258955A1 as a core structure for mGluR5 positive allosteric modulators, which are of therapeutic interest for schizophrenia, cognitive deficits in dementia, and mild cognitive impairment [1]. The target compound, with its 2-amino substituent, can be elaborated into the 2-(phenoxymethyl) or 2-[(3-fluorophenoxy)methyl] derivatives exemplified in the patent, which represent the preferred substitution pattern for mGluR5 PAM activity. This application scenario is distinct from the kinase inhibitor applications and provides a orthogonal therapeutic area for discovery efforts.

Antibacterial Lead Optimization

Based on class-level antibacterial activity reported for thiazoloazepinone derivatives by Ivanov et al. (2007), the target compound can serve as a starting point for antibacterial lead optimization against both Gram-positive and Gram-negative pathogens [1]. The 2-amino group provides a synthetic handle for introducing hydrophobic or cationic substituents that may enhance membrane penetration or target binding. While specific MIC data for the target compound is not publicly available, the class precedent supports its use in anti-infective discovery programs, particularly where novel scaffolds are needed to combat antimicrobial resistance.

Application
Selection Property
Validation Focus
Fragment-based Chk1 inhibitor lead generation
Crystallographically validated hinge-binding template
Chk1 kinase inhibition and binding-mode optimization
Multi-kinase selectivity profiling
Direct 2-amino derivatization chemistry
Kinase panel screening and SAR expansion
mGluR5 PAM discovery
Thiazoloazepinone scaffold for GPCR modulation
mGluR5 allosteric modulation screening
Antibacterial lead optimization
Class-level antibacterial scaffold
Antimicrobial screening and SAR (class-level evidence)
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